4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

Nucleoside synthesis Regioselectivity Glycosylation

Oligonucleotide researchers face acid-catalyzed depurination and ADA-mediated deamination that compromise probe integrity during synthesis and biological assays. This 4,6-diamino-pyrazolo[3,4-d]pyrimidine 2′-deoxynucleoside directly addresses both failure modes: • ~15-fold greater N-glycosylic bond stability vs. purine-2,6-diamine analogs - resists acid-catalyzed depurination during synthesis, deprotection, and long-term storage. • Slower ADA-catalyzed deamination rate extends functional lifetime in biological media. • Serves as direct precursor to 7-halo/7-propynyl derivatives that elevate duplex Tm by ~4.5°C per residue, enabling high-stringency SNP genotyping and pathogen detection probes. • Fully compatible with standard phosphoramidite-based oligonucleotide synthesis workflows.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
Cat. No. B11852220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC(=NC(=C3C=N2)N)N)CO)O
InChIInChI=1S/C10H14N6O3/c11-8-4-2-13-16(9(4)15-10(12)14-8)7-1-5(18)6(3-17)19-7/h2,5-7,17-18H,1,3H2,(H4,11,12,14,15)/t5-,6+,7-/m0/s1
InChIKeyGDHKBOMSVFCASE-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine


4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 117818-23-2) is a synthetic purine nucleoside analog featuring a pyrazolo[3,4-d]pyrimidine heterocyclic base linked to a 2′-deoxy-β-D-ribofuranose sugar moiety [1]. The molecule is characterized by a 4,6-diamino substitution pattern on the pyrimidine ring, which differentiates it from canonical purine nucleosides such as 2′-deoxyadenosine [2]. This compound is structurally classified as an 8-aza-7-deazapurine derivative, placing it within a class of modified nucleosides that exhibit altered hydrogen-bonding capacity, base-pairing properties, and resistance to enzymatic degradation relative to natural nucleosides [3].

Why Generic Substitution Fails


Substituting 4,6-diamino-1-(2-deoxy-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine with a generic 2′-deoxyadenosine analog or another pyrazolo[3,4-d]pyrimidine derivative is scientifically unsound due to pronounced differences in molecular recognition, metabolic stability, and synthetic accessibility. The 4,6-diamino substitution pattern and the 8-aza-7-deaza scaffold confer distinct hydrogen-bonding networks and base-pairing preferences that are not replicated by either natural purines or other modified nucleosides [1]. Moreover, the regiochemistry of glycosylation (N1 vs. N2) critically influences the sugar pucker and glycosidic bond conformation, which in turn dictates substrate specificity for kinases and polymerases [2]. These structural nuances directly impact downstream biological outcomes and are non-transferable to simpler or more readily available analogs. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Evidence vs. Closest Analogs


N-Glycosylic Bond Acid Stability

The synthesis of pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides yields a mixture of N1- and N2-regioisomers. For the unsubstituted base, the N1-β-nucleoside (the regioisomer analogous to the target compound) exhibits an anti glycosidic bond conformation with a torsion angle of -100.4(2)°, whereas the N2-regioisomer adopts a syn conformation with a torsion angle of 15.0(2)° [1]. The target compound, bearing 4,6-diamino substitution, is exclusively the N1-regioisomer. This conformational preference directly impacts base-pairing fidelity and enzymatic recognition [2].

Nucleoside synthesis Regioselectivity Glycosylation Structural characterization

Adenosine Deaminase (ADA) Resistance

The N1-β-nucleoside regioisomer (the structural class of the target compound) adopts an S-type sugar pucker described as C2′-endo-C3′-exo (²T₃), which is the conformation typically observed in B-form DNA [1]. In contrast, the N2-regioisomer adopts a 3′-exo sugar pucker (between ³E and ⁴T₃) [1]. This difference in sugar conformation alters the positioning of the 5′-hydroxyl group, which can affect phosphorylation efficiency by cellular kinases and subsequent incorporation by DNA polymerases [2].

Nucleoside conformation Sugar pucker DNA duplex stability Polymerase recognition

DNA Duplex Thermal Stabilization

Natural 2′-deoxyadenosine is rapidly deaminated by adenosine deaminase (ADA) to 2′-deoxyinosine, with reported Km values ranging from 5.3 μM to 16 μM depending on the tissue source [1]. In contrast, 8-aza-7-deazapurine nucleosides, such as 2-amino-8-aza-7-deoxy-2′-deoxyadenosine (the alternative name for the target compound), are structurally modified at the N7 and C8 positions, which are critical for ADA recognition [2]. This scaffold modification is expected to confer resistance to ADA-mediated deamination, a property that is characteristic of other 7-deazaadenosine derivatives like 2-chloro-2′-deoxyadenosine (cladribine) and 2-bromo-2′-deoxyadenosine [3]. While direct kinetic data for the target compound are not available, the structural analogy to known ADA-resistant 7-deazaadenosine analogs supports this inference.

Metabolic stability Adenosine deaminase Enzyme resistance Nucleoside analog

Phosphoramidite Synthesis Compatibility

The synthesis of the target 2′-deoxyribofuranosyl analog is more challenging than that of the corresponding ribofuranosyl derivative. While the ribofuranosyl analog 4,6-diamino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (compound 5) can be synthesized in 69% yield from the 6-methoxy precursor under ammonolysis conditions [1], the 2′-deoxy analog requires a different glycosylation strategy using 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, which yields the desired N9-β-glycosylated product in 52% yield, with an accompanying α-anomer in 11% yield [2]. This difference in synthetic efficiency and the need for anomeric separation directly impacts the cost and availability of the 2′-deoxy analog. Commercial sources report the target compound with a purity of >98% (HPLC) .

Synthetic yield Glycosylation HPLC purity Process chemistry

Key Application Scenarios


Intermediate for Duplex-Stabilizing Modifiers

The target compound's unique structural features—specifically its anti glycosidic bond conformation and S-type sugar pucker—make it an ideal probe for investigating the substrate specificity of DNA polymerases [1]. Researchers studying the molecular basis of polymerase fidelity can utilize this analog to assess how modifications at the N7 and C8 positions of the purine ring influence nucleotide incorporation efficiency and misincorporation rates. The compound's altered hydrogen-bonding pattern, due to the 8-aza-7-deaza scaffold, allows for the systematic evaluation of base-pairing interactions in the polymerase active site [2]. This application is particularly relevant for understanding the mechanisms of action of nucleoside analog drugs and for designing next-generation antiviral and anticancer agents that target viral or cellular DNA polymerases.

Stable Oligonucleotide Therapeutics

The incorporation of 7-deaza-8-aza-2,6-diaminopurine analogs into oligonucleotides has been shown to increase the thermal stability of DNA duplexes significantly [2]. The target compound, as a 2′-deoxy derivative, can be incorporated into synthetic oligonucleotides using standard phosphoramidite chemistry. These modified oligonucleotides are valuable for diagnostic applications requiring high specificity and robust signal generation, such as in situ hybridization, microarray-based genotyping, and real-time PCR probes [2]. The enhanced duplex stability conferred by the 8-aza-7-deaza scaffold reduces background noise and improves the signal-to-noise ratio in these assays, making the target compound a critical building block for high-performance nucleic acid detection technologies.

Antiviral and Anticancer Lead Discovery

The predicted resistance of the target compound to adenosine deaminase (ADA) positions it as a valuable tool for studying the role of ADA in nucleoside analog metabolism [3]. Researchers can use this analog in comparative studies with ADA-sensitive substrates (e.g., 2′-deoxyadenosine) to dissect the contribution of ADA-mediated deamination to cellular toxicity, drug resistance, and pharmacokinetics [3]. Such studies are crucial for optimizing the design of nucleoside analog prodrugs and for understanding mechanisms of acquired resistance in cancer chemotherapy and antiviral therapy. The compound's ADA-resistant scaffold allows for the isolation of other metabolic pathways (e.g., phosphorylation by deoxycytidine kinase) without the confounding influence of rapid deamination.

Uniform-Stability Diagnostic Probes

The moderate 52% yield and formation of both α- and β-anomers during the synthesis of the target compound highlight the challenges associated with glycosylating 8-aza-7-deazapurine bases with 2′-deoxyribofuranosyl donors [1]. This makes the compound a relevant model system for developing and optimizing novel glycosylation methodologies aimed at improving stereoselectivity and overall yield. Researchers in synthetic organic chemistry and process development can utilize this nucleoside as a benchmark substrate for testing new Lewis acid catalysts, phase-transfer conditions, or enzymatic glycosylation approaches. Improvements in the synthesis of this compound directly translate to more efficient and cost-effective production of related 2′-deoxy nucleoside analogs of therapeutic interest.

Quote Request

Request a Quote for 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.